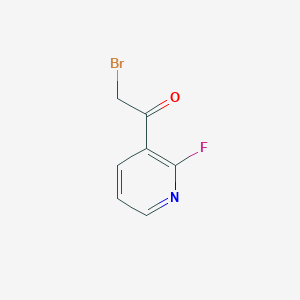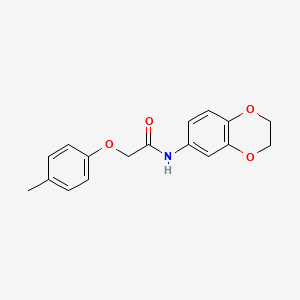
(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Sharpless asymmetric epoxidation of 3-chlorocinnamic acid, followed by subsequent steps to introduce the amino and hydroxyl groups . The reaction conditions typically involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Applications De Recherche Scientifique
(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology, it serves as a ligand for studying enzyme-substrate interactions and receptor binding. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s specific stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid include other chiral amino acids and hydroxy acids with substituted phenyl groups. Examples include (2R,3R)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid and (2S,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This configuration allows for selective interactions with molecular targets, making it valuable for research and therapeutic applications.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
Clé InChI |
JOOVSQZNSMBBEV-SFYZADRCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)[C@@H]([C@H](C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



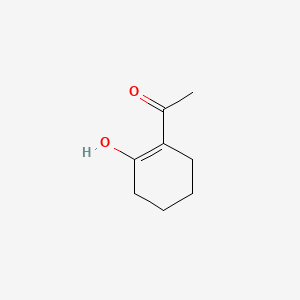
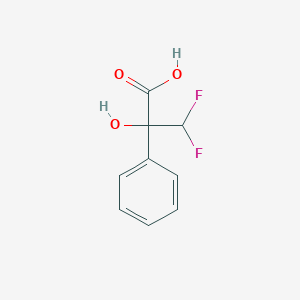
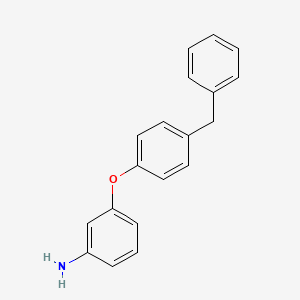
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine](/img/structure/B12445238.png)
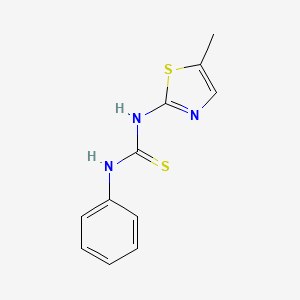
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)


![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
